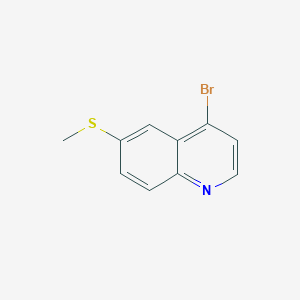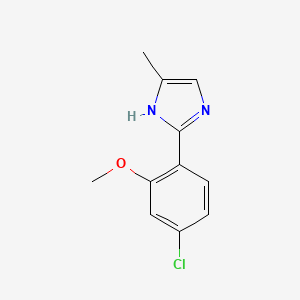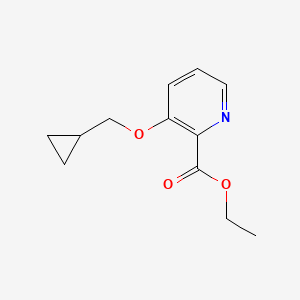
Ethyl 3-(cyclopropylmethoxy)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(cyclopropylmethoxy)picolinate is a chemical compound with the molecular formula C12H15NO3 It is a derivative of picolinic acid, featuring an ethyl ester group and a cyclopropylmethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclopropylmethoxy)picolinate typically involves the esterification of picolinic acid with ethanol in the presence of an acid catalyst. The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction, where cyclopropylmethanol reacts with a suitable leaving group on the picolinic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(cyclopropylmethoxy)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted picolinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(cyclopropylmethoxy)picolinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 3-(cyclopropylmethoxy)picolinate can be compared with other picolinic acid derivatives:
Ethyl picolinate: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
Methyl picolinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Cyclopropylmethyl picolinate: Similar but without the ethyl ester group.
The uniqueness of this compound lies in its combination of the ethyl ester and cyclopropylmethoxy groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
ethyl 3-(cyclopropylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)11-10(4-3-7-13-11)16-8-9-5-6-9/h3-4,7,9H,2,5-6,8H2,1H3 |
Clé InChI |
VCFUURKUDDQZEM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC=N1)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)
![5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669126.png)
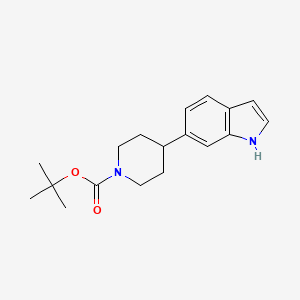
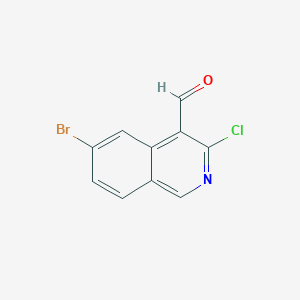
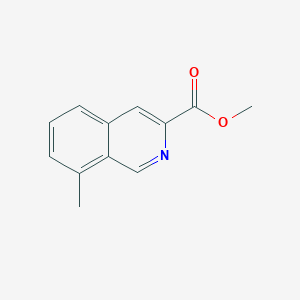
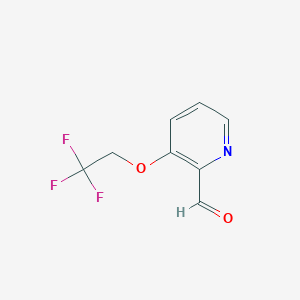
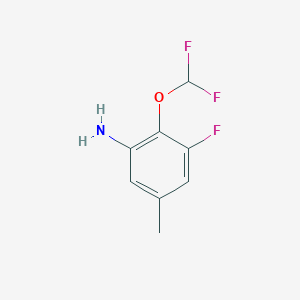
![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)
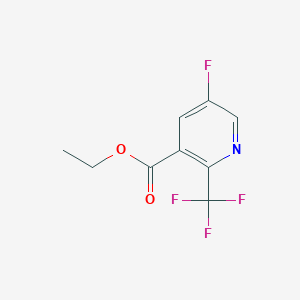
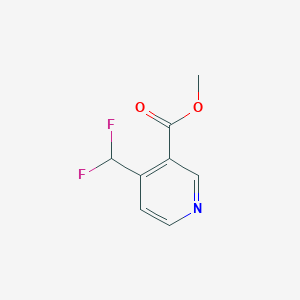
![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)
![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)
